PKF050-638

概要

説明

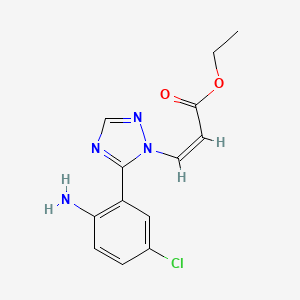

Ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate is a chemical compound that belongs to the class of triazole derivatives

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of PKF050-638 typically involves the reaction of 2-amino-5-chlorobenzyl alcohol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

化学反応の分析

Types of Reactions

Ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

科学的研究の応用

Key Features:

- Competitive Inhibition : PKF050-638 competes with NES-containing substrates for binding to CRM1.

- Reversible Binding : Unlike other inhibitors such as leptomycin B, which binds irreversibly, this compound's reversible nature may provide advantages in experimental settings.

- Stereochemistry : The compound's enantiomer, PKF050-637, shows significantly reduced activity, indicating that stereochemistry plays a crucial role in its biological function.

Research Applications

This compound has several significant applications in scientific research:

- HIV Research : It is utilized to study the CRM1 interactions and export mechanisms related to HIV-1 Rev protein. The compound's ability to inhibit Rev-dependent mRNA expression makes it a valuable tool for understanding HIV pathogenesis and developing antiviral strategies .

- Cellular Biology : Researchers employ this compound to investigate the nuclear export pathways of various proteins, enhancing our understanding of cellular transport mechanisms and their implications in disease states.

- Drug Development : The compound serves as a lead structure for developing new antiviral agents targeting CRM1-mediated export pathways.

Data Table: Comparative Analysis of Inhibitors

| Compound Name | Mechanism of Action | Potency/IC50 | Notes |

|---|---|---|---|

| This compound | Inhibits CRM1-mediated nuclear export | IC50 ~ 0.04 μM | Synthetic origin; reversible binding |

| Leptomycin B | Inhibits CRM1-mediated nuclear export | IC50 ~ 0.5 nM | Natural product; irreversible binding |

| PKF050-637 | Enantiomer of this compound | > 10 μM | Low efficacy despite structural similarity |

| N-azolylacrylates | Inhibitors of nuclear export | Varies | Structural analogs with different potencies |

Case Study 1: Inhibition of HIV-1 Rev Protein

A study demonstrated that this compound effectively inhibits the CRM1-mediated nuclear export of HIV-1 Rev protein, leading to accumulation in the nucleus. This was evidenced by fluorescence microscopy showing reduced cytoplasmic localization of Rev-GFP in treated cells compared to controls . The findings suggest that this compound can be instrumental in studying viral protein dynamics and developing therapeutic strategies against HIV.

Case Study 2: Mechanistic Insights into Nuclear Export Pathways

In another research effort, this compound was employed to investigate the structural requirements for effective inhibition of CRM1-NES interactions. The study highlighted how alterations in the compound’s structure could affect its binding affinity and inhibitory potency, providing insights into the design of more effective inhibitors targeting similar pathways .

作用機序

The mechanism of action of PKF050-638 involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

類似化合物との比較

Similar Compounds

Similar compounds include other triazole derivatives such as:

- Ethyl (Z)-3-[5-(2-amino-5-bromophenyl)-1,2,4-triazol-1-yl]prop-2-enoate

- Ethyl (Z)-3-[5-(2-amino-5-fluorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate

Uniqueness

Ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various fields .

生物活性

PKF050-638 is a synthetic compound identified as an inhibitor of the HIV-1 Rev protein, which plays a critical role in the viral replication process. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential implications for therapeutic applications.

This compound functions primarily by inhibiting the CRM1-mediated nuclear export pathway, which is essential for the transport of the Rev protein from the nucleus to the cytoplasm. The compound binds directly to CRM1 (Chromosomal Maintenance 1), disrupting its interaction with Rev and preventing the export of viral RNA necessary for HIV replication.

- Binding Site : The interaction occurs at Cys-539 of CRM1, similar to other known inhibitors like leptomycin B (LMB) .

- Reversibility : The binding of this compound to CRM1 is reversible, allowing for potential applications in research and therapeutic settings .

In Vitro Studies

This compound has been evaluated in several in vitro assays to determine its inhibitory effects on HIV-1 Rev function:

- Luciferase Reporter Gene Assay : In Jurkat T cells, this compound demonstrated an IC50 value of 0.04 μM against Rev-dependent luciferase expression, indicating potent activity. In contrast, its enantiomer, PKF050-637, showed negligible activity .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| This compound | 0.04 | Strong Inhibitor |

| PKF050-637 | >3.3 | Inactive |

Cellular Localization Studies

In experiments involving fluorescently tagged Rev proteins, cells treated with this compound exhibited significant nuclear localization of Rev initially; however, upon drug removal, Rev was predominantly found in the cytoplasm, demonstrating effective inhibition of CRM1-mediated export .

Comparative Studies

Further studies compared this compound with other known inhibitors:

- Leptomycin B (LMB) : Both compounds showed similar effects on Rev localization and function; however, this compound was noted for its specificity and lower toxicity in preliminary assessments .

Case Studies and Research Findings

Research has highlighted various aspects of this compound's biological activity through case studies and experimental findings:

- Yeast Model Studies : In Saccharomyces cerevisiae models expressing different CRM1 variants, this compound inhibited growth similarly to LMB but with distinct structural requirements for activity .

- Potential Applications : Given its mechanism and effectiveness, this compound is being explored as a lead compound for developing new antiviral therapies targeting HIV replication pathways .

特性

IUPAC Name |

ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O2/c1-2-20-12(19)5-6-18-13(16-8-17-18)10-7-9(14)3-4-11(10)15/h3-8H,2,15H2,1H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVNYBWNXRRADG-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CN1C(=NC=N1)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\N1C(=NC=N1)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。